molecular formula C12H13F2N3 B2360567 N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1006436-32-3

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2360567
CAS No.: 1006436-32-3
M. Wt: 237.254
InChI Key: RGTULZHECNZRLP-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound that features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions, and a pyrazolyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,5-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Coupling with Pyrazole: The benzyl intermediate is then coupled with 1-methyl-1H-pyrazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups to the benzyl ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Difluorobenzyl)-1H-pyrazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring.

    N-(3,5-Difluorobenzyl)-1-(1H-pyrazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring and has different substitution patterns.

Uniqueness

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both fluorine atoms on the benzyl ring and the methyl group on the pyrazole ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c1-17-8-10(7-16-17)6-15-5-9-2-11(13)4-12(14)3-9/h2-4,7-8,15H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTULZHECNZRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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